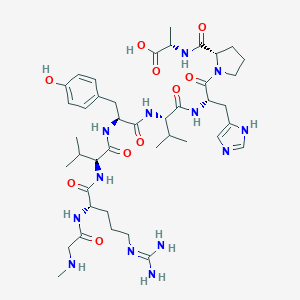

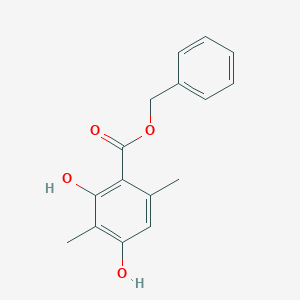

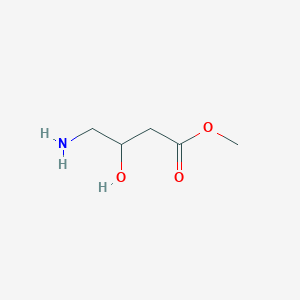

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate

説明

Synthesis Analysis

The synthesis of related compounds involves various methods, such as condensation reactions, as seen in the synthesis of 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles , and the reaction of hippuric acid with N,N-dimethylacetamide and phosphorus oxychloride to produce methyl 2-benzoylamino-3-oxobutanoate . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired products.

Molecular Structure Analysis

The molecular structure of compounds can be determined by various spectroscopic methods and crystallography. For instance, the paper on 3,5-Dimethyl-1H-pyrazole-2-hydroxy-5-(phenyldiazenyl)benzoic acid discusses the crystal structure and the presence of intramolecular hydrogen bonds forming S(6) graph-set motifs . Such structural details are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds is explored in the papers, such as the reaction of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate with various nucleophiles leading to the formation of hetaryl-substituted benzothiazoles . These reactions are indicative of the potential transformations that Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate might undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds, such as their binding affinities to biological receptors, antioxidant, and antimicrobial activities, are discussed in the papers. For example, benzo[a]carbazole derivatives show varying estrogen receptor binding affinities and tumor inhibiting activities , while other synthesized compounds exhibit significant antioxidant and antimicrobial activities . These properties are determined by the compound's structure and functional groups, which can be extrapolated to analyze this compound.

科学的研究の応用

Chemistry and Properties of Related Compounds

Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, due to its chemical structure, may share properties and applications with other complex organic compounds. For instance, the chemistry and properties of compounds containing 2,2'-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2'-pyridine-2,6-diylbis(1,3-benzothiazole) have been extensively reviewed. These reviews summarize the preparation procedures and properties of free organic compounds, their protonated/deprotonated forms, and complex compounds of the considered ligands, along with their significant properties such as spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).

Synthetic Protocols for Related Structures

This compound's related compounds, such as 6H-benzo[c]chromen-6-ones, which serve as core structures of secondary metabolites of pharmacological importance, have their synthetic protocols extensively reviewed. These protocols include Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates and 2-halobenzyloxyphenols, indicating the compound's potential in synthetic organic chemistry (Mazimba, 2016).

Applications in Optoelectronic Materials

Compounds related to this compound, such as quinazolines, are known in medicinal chemistry for their broad spectrum of biological activities. Interestingly, recent research highlights the application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Specifically, iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives represent high-efficiency phosphorescent materials for OLEDs, indicating potential applications in electronic and photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological and Pharmacological Significance

This compound may also have implications in biological and pharmacological fields, similar to its structural analogs. Benzothiazole and its derivatives are known for a wide range of biological properties including antimicrobial, anticancer activities, and several are in clinical usage for treating various diseases/disorders. The versatility of the benzothiazole nucleus in drug discovery is notable, particularly the 2-arylbenzothiazole moiety, which is under development for cancer treatment, indicating the compound's potential significance in medicinal chemistry (Kamal, Hussaini, & Mohammed, 2015).

Safety and Hazards

作用機序

Pharmacokinetics

It’s known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This solubility can impact its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

Result of Action

It’s known that the compound has an odor character impact of oak and treemoss and is an excellent fixative, powdery, and woody-sweet

特性

IUPAC Name |

benzyl 2,4-dihydroxy-3,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-8-13(17)11(2)15(18)14(10)16(19)20-9-12-6-4-3-5-7-12/h3-8,17-18H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKQSANOBRVUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OCC2=CC=CC=C2)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)

![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)